1H-Indazol-5-amine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Overview
Description
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine is a complex organic compound characterized by its unique structure, which includes a piperidine ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with appropriate indazole derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and yield. For instance, a micro fixed-bed reactor can be employed, where the starting materials are mixed and reacted under controlled temperature and pressure conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another compound with a similar piperidine structure.
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with a hydroxyl group instead of an indazole moiety.
Uniqueness
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine is unique due to its combination of a piperidine ring and an indazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
478836-27-0 |
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Molecular Formula |
C16H24N4 |
Molecular Weight |
272.39 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C16H24N4/c1-15(2)8-13(9-16(3,4)20-15)18-12-5-6-14-11(7-12)10-17-19-14/h5-7,10,13,18,20H,8-9H2,1-4H3,(H,17,19) |
InChI Key |
WFZUFGMWADJPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=CC3=C(C=C2)NN=C3)C |
Origin of Product |
United States |
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